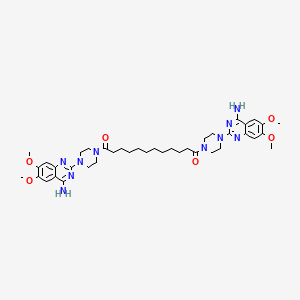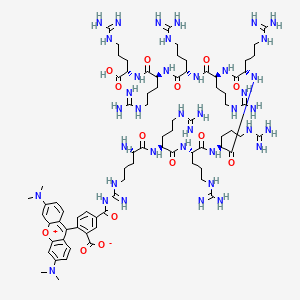
(Arg)9,TAMRA-labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Arg)9,TAMRA-labeled is a fluorescently labeled cell-permeable peptide. It consists of nine arginine residues (poly-arginine) and is conjugated with TAMRA (tetramethylrhodamine), a fluorescent dye. This compound is widely used in scientific research for its ability to traverse cell membranes, making it an invaluable tool for drug delivery and cellular imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Arg)9,TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of arginine residues to a solid support, followed by the conjugation of TAMRA to the N-terminus of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
(Arg)9,TAMRA-labeled primarily undergoes substitution reactions due to the presence of reactive functional groups in the arginine residues and the TAMRA dye. These reactions can include nucleophilic substitution and electrophilic substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) under inert atmosphere .
Major Products
The major product of the synthesis is the this compound peptide itself. side products can include partially protected peptides and peptides with incomplete sequences, which are removed during the purification process .
Aplicaciones Científicas De Investigación
(Arg)9,TAMRA-labeled has a wide range of applications in scientific research:
Cellular Imaging: The fluorescent properties of TAMRA make this compound ideal for visualizing cellular processes and structures under a fluorescence microscope
Drug Delivery: The cell-permeable nature of (Arg)9 allows it to deliver therapeutic agents across cell membranes, making it a valuable tool in drug delivery systems
Protein Binding Investigations: This compound can be used to study protein-protein interactions and protein binding dynamics
Biomedical Research: This compound is used in various biomedical research applications, including the study of cellular uptake mechanisms and the development of new therapeutic strategies
Mecanismo De Acción
The mechanism of action of (Arg)9,TAMRA-labeled involves its ability to traverse cell membranes due to the presence of multiple arginine residues. The positively charged guanidinium groups in arginine interact with the negatively charged components of the cell membrane, facilitating the translocation of the peptide into the cell. Once inside the cell, the TAMRA dye allows for the visualization of the peptide’s localization and interactions .
Comparación Con Compuestos Similares
Similar Compounds
(Arg)8,TAMRA-labeled: Similar to (Arg)9 but with one less arginine residue, affecting its cell permeability and uptake efficiency
(Arg)10,TAMRA-labeled: Contains one additional arginine residue, which may enhance its cell-penetrating capabilities but also increase its size and potential for aggregation
TAT peptide: A well-known cell-penetrating peptide derived from the HIV-1 TAT protein, often used in similar applications but with different sequence and properties
Uniqueness
(Arg)9,TAMRA-labeled stands out due to its optimal balance of cell permeability and fluorescent properties. The nine arginine residues provide efficient cell penetration, while the TAMRA dye offers robust fluorescence for imaging applications. This combination makes it a versatile tool in various research fields .
Propiedades
Fórmula molecular |
C79H130N38O14 |
|---|---|
Peso molecular |
1836.1 g/mol |
Nombre IUPAC |
5-[[N-[(4S)-4-amino-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C79H130N38O14/c1-116(2)42-24-27-45-57(39-42)131-58-40-43(117(3)4)25-28-46(58)59(45)44-26-23-41(38-47(44)69(127)128)60(118)115-79(97)106-37-5-14-48(80)61(119)107-49(15-6-29-98-71(81)82)62(120)108-50(16-7-30-99-72(83)84)63(121)109-51(17-8-31-100-73(85)86)64(122)110-52(18-9-32-101-74(87)88)65(123)111-53(19-10-33-102-75(89)90)66(124)112-54(20-11-34-103-76(91)92)67(125)113-55(21-12-35-104-77(93)94)68(126)114-56(70(129)130)22-13-36-105-78(95)96/h23-28,38-40,48-56H,5-22,29-37,80H2,1-4H3,(H44-,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,118,119,120,121,122,123,124,125,126,127,128,129,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Clave InChI |
JHXPQEZMSKBWBP-AAIUVNHJSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
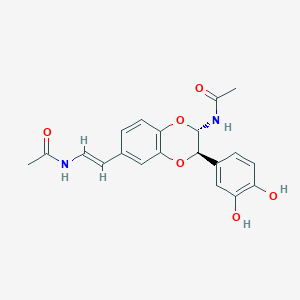
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
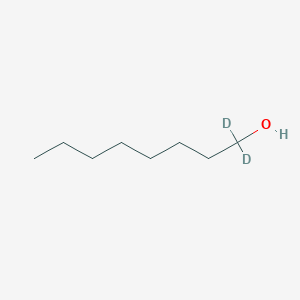

![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
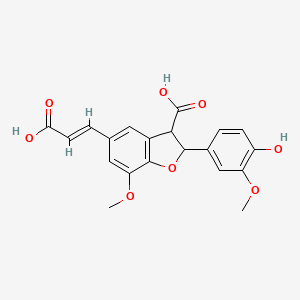
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
